(R)-(+)-o-Desmethylcarvedilol

pharmacokinetics stereoselective disposition chiral analysis

Procure (R)-(+)-o-Desmethylcarvedilol (CAS 123372-14-5), the enantiopure R-form of the carvedilol metabolite. Its unique stereoselective pharmacology (minor β-blockade, no α1-blockade) and ~3-fold plasma accumulation vs. the S-enantiomer make it essential for chiral LC-MS/MS calibration. Unlike racemic material, this standard ensures reproducibility in pharmacokinetic studies and RyR2-mediated SOICR inhibition assays (IC50 7.62 µM).

Molecular Formula C₂₃H₂₄N₂O₄
Molecular Weight 392.45
CAS No. 123372-14-5
Cat. No. B1139786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-o-Desmethylcarvedilol
CAS123372-14-5
Synonyms(R)-2-[2-[[3-(9H-Carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenol; _x000B_R)-(+)-O-Desmethylcarvedilol; 
Molecular FormulaC₂₃H₂₄N₂O₄
Molecular Weight392.45
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4O)O
InChIInChI=1S/C23H24N2O4/c26-16(14-24-12-13-28-21-10-4-3-9-20(21)27)15-29-22-11-5-8-19-23(22)17-6-1-2-7-18(17)25-19/h1-11,16,24-27H,12-15H2/t16-/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-(+)-o-Desmethylcarvedilol (CAS 123372-14-5): Chiral Metabolite of Carvedilol with Distinct Pharmacological Profile for Analytical and Research Procurement


(R)-(+)-o-Desmethylcarvedilol (CAS 123372-14-5) is the optically active (R)-enantiomer of O-desmethylcarvedilol, a major active metabolite of the non-selective β-adrenergic receptor antagonist carvedilol [1]. Formed primarily via CYP2C9-mediated O-demethylation of the parent drug, this chiral compound (optical rotation [α]D = +18.7°, c = 0.1 in methanol) retains pharmacological activity distinct from both carvedilol and the corresponding (S)-enantiomer [2][3]. Unlike racemic carvedilol, which is a mixture of (R)- and (S)-enantiomers with combined β- and α1-adrenergic blockade, (R)-(+)-o-desmethylcarvedilol exhibits a separated activity profile characterized by minor β-adrenergic antagonism and absence of significant α1-adrenergic blocking activity .

Why (R)-(+)-o-Desmethylcarvedilol Cannot Be Substituted with Racemic Desmethylcarvedilol or Carvedilol in Research Applications


Racemic desmethylcarvedilol and racemic carvedilol are not analytically or pharmacologically interchangeable with (R)-(+)-o-desmethylcarvedilol due to established stereoselective disposition and differential receptor activity. Carvedilol is administered clinically as a racemic mixture wherein (S)-(-)-carvedilol exhibits both β- and α1-adrenergic antagonism, while (R)-(+)-carvedilol acts only as an α1-adrenergic antagonist [1]. Following metabolism, (R)-(+)-o-desmethylcarvedilol demonstrates plasma accumulation relative to its (S)-enantiomer in human subjects, with stereoselective pharmacokinetics influenced by CYP2C9 and CYP2D6 activity [2]. The compound exhibits minor β-blocking activity with no significant α1-adrenergic blockade, a profile distinct from the parent drug and from 4′-hydroxyphenyl carvedilol which possesses approximately 13-fold greater β-adrenoceptor activity than carvedilol [3]. Substitution with racemic material or alternative carvedilol metabolites introduces uncontrolled chiral composition and variable pharmacological activity that compromises experimental reproducibility and data interpretation.

(R)-(+)-o-Desmethylcarvedilol (CAS 123372-14-5) Quantitative Differentiation Evidence for Procurement Decisions


Stereoselective Plasma Accumulation: (R)-(+)-DMC vs. (S)-(-)-DMC AUC Comparison in Clinical Pharmacokinetic Studies

In a clinical pharmacokinetic study of healthy volunteers administered a single 25 mg oral dose of racemic carvedilol, (R)-(+)-o-desmethylcarvedilol (R-(+)-DMC) exhibited significantly higher plasma exposure compared to its (S)-enantiomer. The mean area under the plasma concentration-time curve (AUC) for (R)-(+)-DMC was 11.9 ng·h/mL, whereas (S)-(-)-DMC AUC was 4.0 ng·h/mL, representing an approximately 3-fold stereoselective difference in systemic exposure [1]. In type 2 diabetes mellitus patients receiving the same carvedilol dose, (R)-(+)-DMC AUC was 6.9 ng·h/mL compared to 2.4 ng·h/mL for (S)-(-)-DMC, maintaining an approximately 2.9-fold difference [1]. This stereoselective accumulation pattern of the (R)-enantiomer was consistently observed across all investigated groups [1].

pharmacokinetics stereoselective disposition chiral analysis metabolite quantification

RyR2-Mediated Calcium Release Inhibition: IC50 Quantification for (R)-(+)-o-Desmethylcarvedilol in Mutant HEK293 Cells

(R)-(+)-o-Desmethylcarvedilol inhibits store-overload-induced calcium release (SOICR) in HEK293 cells expressing the ryanodine receptor 2 (RyR2) R4496C mutation with an IC50 of 7.62 µM [1]. The R4496C mutation is a gain-of-function variant that causes spontaneous diastolic calcium release from the sarcoplasmic reticulum and is associated with catecholaminergic polymorphic ventricular tachycardia (CPVT) [1]. This inhibitory activity represents a pharmacological property independent of adrenergic receptor blockade and distinct from the parent compound carvedilol, which acts primarily through β- and α1-adrenergic antagonism .

calcium signaling ryanodine receptor RyR2 R4496C mutation store-overload-induced calcium release cardiac arrhythmia

In Vivo β-Adrenergic Blockade: ED50 Comparison for (R)-(+)-o-Desmethylcarvedilol in Isoproterenol-Challenged Conscious Rabbits

In conscious rabbit models challenged with the β-adrenoceptor agonist isoproterenol, (R)-(+)-o-desmethylcarvedilol demonstrates measurable β-adrenergic blocking activity with differential potency for heart rate versus diastolic blood pressure endpoints. The compound reduces isoproterenol-induced increases in heart rate with an ED50 of 32 µg/kg and prevents isoproterenol-induced decreases in diastolic blood pressure with an ED50 of 5 µg/kg [1]. Notably, while the compound retains minor β-blocking activity, it lacks significant α1-adrenergic blocking activity, distinguishing it from both racemic carvedilol and the 4′-hydroxy carvedilol metabolite .

β-adrenergic blockade in vivo pharmacology isoproterenol challenge heart rate diastolic blood pressure

Antioxidant Activity: Metabolite Potency Enhancement Relative to Carvedilol and Vitamin E

Carvedilol metabolites, including O-desmethylcarvedilol, exhibit antioxidant activity that is 30-80 times more potent than the parent compound carvedilol and up to 1000-fold more potent than vitamin E [1]. The antioxidant properties derive from the carbazole moiety in the molecular structure, which enables free radical scavenging via hydrogen atom transfer from the carbazole N-H group [1][2]. While carvedilol itself is approximately 10-fold more potent as an antioxidant than vitamin E, its phenolic metabolites show substantially enhanced radical-inhibiting capacity [1].

antioxidant free radical scavenging oxidative stress carbazole moiety

Chiral Analytical Resolution: Validated LC-MS/MS Method with 0.02 ng/mL Quantification Limit for (R)-(+)-DMC in Human Plasma

A validated chiral LC-MS/MS method using a Chirobiotic® V column enables simultaneous quantification of carvedilol, O-desmethylcarvedilol, and hydroxyphenyl carvedilol enantiomers in human plasma. For (R)-(+)-o-desmethylcarvedilol specifically, the method achieves linearity over 0.02-10 ng/mL with a lower limit of quantification of 0.02 ng/mL [1]. This represents a 5-fold improvement in quantification sensitivity compared to earlier HPLC-fluorescence methods (0.1 ng on-column detection limit) [2]. The validated method was applied to clinical pharmacokinetic studies demonstrating plasma accumulation of the (R)-(+)-DMC enantiomer relative to (S)-(-)-DMC [1].

chiral chromatography LC-MS/MS bioanalytical method validation pharmacokinetic studies enantiomer quantification

(R)-(+)-o-Desmethylcarvedilol: Validated Application Scenarios for Analytical Reference Standards and Specialized Research


Chiral Pharmacokinetic and Drug Metabolism Studies Requiring Enantiomer-Specific Quantification

(R)-(+)-o-Desmethylcarvedilol serves as an essential analytical reference standard for LC-MS/MS methods quantifying carvedilol metabolite enantiomers in human plasma. Validated chiral methods using Chirobiotic V columns achieve LLOQ of 0.02 ng/mL specifically for DMC enantiomers, enabling precise pharmacokinetic profiling in clinical and preclinical studies [1]. The ~3-fold stereoselective plasma accumulation of (R)-(+)-DMC relative to (S)-(-)-DMC documented in healthy subjects and type 2 diabetes patients necessitates enantiomer-pure reference material for accurate calibration and quantification [2].

Calcium Signaling and RyR2 Channelopathy Research

For researchers investigating ryanodine receptor 2 (RyR2) dysfunction in cardiac arrhythmias, (R)-(+)-o-desmethylcarvedilol provides a quantifiable reference compound for store-overload-induced calcium release (SOICR) inhibition. The compound demonstrates IC50 of 7.62 µM in HEK293 cells expressing the CPVT-associated RyR2 R4496C mutation, representing a non-adrenergic mechanism distinct from the parent drug's receptor blockade [1]. This application is particularly relevant for screening novel carvedilol analogues targeting RyR2-mediated diastolic calcium leak [1].

β-Adrenergic Pharmacology and In Vivo Dose-Response Characterization

As a metabolite with minor β-blocking activity and absent α1-adrenergic blockade, (R)-(+)-o-desmethylcarvedilol enables researchers to isolate β-adrenergic effects in cardiovascular pharmacology studies. The compound's in vivo ED50 values of 32 µg/kg for heart rate reduction and 5 µg/kg for diastolic blood pressure preservation in isoproterenol-challenged conscious rabbits provide validated reference data for comparative pharmacology studies of β-adrenoceptor antagonists and their metabolites [1].

Oxidative Stress and Free Radical Scavenging Assay Development

(R)-(+)-o-Desmethylcarvedilol, as a phenolic metabolite with 30-80 fold greater antioxidant potency than carvedilol, serves as a high-activity positive control for in vitro free radical scavenging assays [1]. The carbazole moiety-mediated antioxidant mechanism makes this compound particularly relevant for studies evaluating oxidative stress contributions to cardiovascular pathophysiology and for screening carvedilol-derived compounds with enhanced antioxidant properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-(+)-o-Desmethylcarvedilol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.